molecular formula C27H22Cl3NO4 B3874347 6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one

6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one

Cat. No.: B3874347
M. Wt: 530.8 g/mol
InChI Key: MYDZAJPXSCDFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromones are a class of compounds that have a benzopyranone structure. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects . The compound you mentioned seems to be a derivative of chromone, with additional functional groups attached to it.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI key and SMILES string can provide some information about the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its functional groups and the conditions under which the reactions are carried out. Chromones can undergo a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties depend on the structure of the compound and its functional groups .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Some chromones can cause skin irritation and respiratory irritation .

Future Directions

The future directions for research on a specific compound would depend on its biological activity and potential applications. For chromones, research is often focused on exploring their biological activities and developing new derivatives with improved properties .

Properties

IUPAC Name

6,8-dichloro-3-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl3NO4/c1-33-23-9-15-6-7-31(13-17-14-35-27-21(26(17)32)10-19(29)11-22(27)30)25(20(15)12-24(23)34-2)16-4-3-5-18(28)8-16/h3-5,8-12,14,25H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZAJPXSCDFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one
Reactant of Route 5
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one

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